molecular formula C24H30O6 B1330818 1,10-Bis(4-carboxyphenoxy)decane CAS No. 74774-61-1

1,10-Bis(4-carboxyphenoxy)decane

Cat. No.: B1330818
CAS No.: 74774-61-1
M. Wt: 414.5 g/mol
InChI Key: XRDKWFXOXXUQJS-UHFFFAOYSA-N
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Chemical Reactions Analysis

1,10-Bis(4-carboxyphenoxy)decane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Substitution: The compound can participate in substitution reactions, particularly involving the carboxylic acid groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1,10-Bis(4-carboxyphenoxy)decane can be compared with other similar compounds, such as:

  • 4-N-Decyloxybenzoic acid
  • 1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane
  • 4-(N-Nonyl)benzoic acid

These compounds share structural similarities but differ in their specific functional groups and chain lengths. The uniqueness of this compound lies in its specific decane backbone and carboxyphenoxy groups, which confer distinct chemical properties and biological activities .

Properties

IUPAC Name

4-[10-(4-carboxyphenoxy)decoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O6/c25-23(26)19-9-13-21(14-10-19)29-17-7-5-3-1-2-4-6-8-18-30-22-15-11-20(12-16-22)24(27)28/h9-16H,1-8,17-18H2,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDKWFXOXXUQJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCCCCCCCCOC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30328007
Record name 1,10-Bis(4-carboxyphenoxy)decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74774-61-1
Record name 1,10-Bis(4-carboxyphenoxy)decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,10-Bis(4-carboxyphenoxy)decane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1,10-bis(4-carboxyphenoxy)decane in the synthesis of cholesteric copolyesters?

A1: this compound acts as a diacid monomer in the polycondensation reaction with silylated sugar diols like isosorbide, isomannide, and 2,3-isopropylidene threitol []. This reaction, when conducted with silylated methylhydroquinone as a co-monomer, yields cholesteric copolyesters. These copolyesters exhibit a cholesteric liquid crystalline phase above 200°C and display unique optical properties, such as the blue Grandjean texture observed in copolymers with lower sugar diol content [].

Q2: How does the structure of this compound contribute to the properties of the resulting copolyesters?

A2: The structure of this compound influences the flexibility and linearity of the resulting copolyester chains. Its long decamethylene spacer unit introduces flexibility, while the rigid aromatic rings contribute to the overall anisotropy required for liquid crystal formation []. The combination of these structural features, alongside the chiral nature of the sugar diols, plays a crucial role in dictating the self-assembly of the copolymers into a cholesteric mesophase.

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